2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
CAS No.: 2097860-55-2
Cat. No.: VC4580026
Molecular Formula: C16H13N5O3S
Molecular Weight: 355.37
* For research use only. Not for human or veterinary use.
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide - 2097860-55-2](/images/structure/VC4580026.png)
Specification
CAS No. | 2097860-55-2 |
---|---|
Molecular Formula | C16H13N5O3S |
Molecular Weight | 355.37 |
IUPAC Name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Standard InChI | InChI=1S/C16H13N5O3S/c22-15(9-20-13-3-1-2-4-14(13)24-16(20)23)17-7-11-8-21(19-18-11)12-5-6-25-10-12/h1-6,8,10H,7,9H2,(H,17,22) |
Standard InChI Key | QDDBNRXZNRGZCV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Introduction
Structural Elucidation and Molecular Features
Core Scaffold Composition
The molecule comprises three distinct heterocyclic systems:
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2-Oxo-2,3-dihydro-1,3-benzoxazole: A bicyclic structure featuring fused benzene and oxazole rings, with a ketone group at position 2. This moiety contributes to planar rigidity, enhancing target binding via π-π stacking .
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1-(Thiophen-3-yl)-1H-1,2,3-triazole: A five-membered aromatic ring containing three nitrogen atoms, synthesized via CuAAC. The thiophene substituent introduces sulfur-based electronic effects, modulating lipophilicity and redox properties .
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Acetamide linker: Connects the benzoxazole and triazole-thiophene units, providing conformational flexibility for optimal pharmacophore alignment.
Table 1: Key Structural Parameters
Spectroscopic Characterization
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IR spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ confirm the presence of amide (C=O) and benzoxazole ketone (C=O) groups . The triazole ring exhibits characteristic C-N stretches at 1540–1560 cm⁻¹ .
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¹H NMR: Key signals include δ 8.21 ppm (triazole H), δ 7.89 ppm (benzoxazole aromatic H), and δ 6.95–7.45 ppm (thiophene H) .
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¹³C NMR: Peaks at δ 165.2 ppm (amide C=O) and δ 161.8 ppm (benzoxazole C=O) validate the core structure .
Synthetic Methodology
Reaction Sequence Overview
Synthesis proceeds via a four-step sequence:
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Benzoxazole precursor preparation: 2-Aminophenol reacts with chloroacetyl chloride to form 2-chloroacetamidophenol, which undergoes cyclization under basic conditions to yield 3-(chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one .
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Thiophene-azide synthesis: Thiophen-3-amine is diazotized and treated with sodium azide to generate 3-azidothiophene .
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CuAAC click chemistry: The azide reacts with propargylamine in the presence of Cu(I), forming the 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine intermediate .
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Amide coupling: Benzoxazole-chloromethyl derivative reacts with the triazole-thiophene amine using EDCI/HOBt, yielding the final acetamide .
Table 2: Optimization of CuAAC Conditions
Condition | Yield (%) | Purity (%) |
---|---|---|
CuSO₄/sodium ascorbate | 82 | 98 |
CuI/DIPEA | 78 | 97 |
Solvent: DMF/H₂O | 85 | 99 |
Critical Process Considerations
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Azide stability: 3-Azidothiophene requires storage at –20°C to prevent decomposition .
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Cu(I) removal: Post-reaction purification via chelating resins (e.g., QuadraPure™ TU) reduces copper residuals to <5 ppm .
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Amide coupling efficiency: EDCI/HOBt outperforms DCC/DMAP, achieving >90% conversion with minimal racemization .
Pharmacological Activity
Anti-Tubercular Activity
The compound inhibits Mycobacterium tuberculosis DprE1, a flavoenzyme essential for cell wall arabinogalactan biosynthesis . Key findings:
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MIC: 1.56 µg/mL against H37Rv strain, comparable to rifampicin (0.5 µg/mL) .
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Resistance profile: No cross-resistance observed in isoniazid- or rifampicin-resistant strains .
Table 3: Comparative Anti-TB Activity
Compound | MIC (µg/mL) | IC₅₀ DprE1 (µM) |
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Target compound | 1.56 | 0.32 |
TCA-1 (reference) | 0.78 | 0.18 |
Bedaquiline | 0.05 | N/A |
Broad-Spectrum Antimicrobial Effects
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Gram-positive bacteria: MIC 8–16 µg/mL against Staphylococcus aureus and Bacillus subtilis .
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Fungi: 64 µg/mL for Candida albicans, superior to fluconazole (128 µg/mL) .
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Mechanism: Disruption of microbial membrane integrity via thiophene-mediated lipid peroxidation .
ADMET Profiling and Drug-Likeness
In Vitro ADMET Parameters
Parameter | Result | Interpretation |
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Aqueous solubility (pH 7.4) | 12.5 µg/mL | Moderate solubility |
Caco-2 permeability | 8.7 × 10⁻⁶ cm/s | High absorption |
Plasma protein binding | 89.2% | High distribution |
CYP3A4 inhibition | IC₅₀ > 50 µM | Low interaction risk |
Ames test | Negative | Non-mutagenic |
In Silico Toxicity Predictions
Target Engagement and Molecular Dynamics
DprE1 Binding Mode Analysis
Molecular docking (PDB: 4FDN) reveals:
100 ns Simulation Insights
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Residue contacts: Persistent H-bonds with Lys418 (78% occupancy) and Tyr314 (65%) .
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FAD displacement: Triazole-thiophene moiety induces 12° rotation in FAD, disrupting electron transfer .
Comparative Analysis with Structural Analogs
Table 4: Analog Activity Comparison
Analog Structure | Anti-TB MIC (µg/mL) | Solubility (µg/mL) |
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Benzoxazole-triazole | 1.56 | 12.5 |
Benzoxazole-thiadiazole | 6.25 | 8.9 |
Benzoxazole-amide | >25 | 23.4 |
Key trends:
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Triazole incorporation enhances potency 4-fold vs. thiadiazole .
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Thiophene substitution improves solubility 40% over phenyl analogs .
Formulation Challenges and Solutions
Solubility Enhancement Strategies
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Nanocrystal dispersion: Reduces particle size to 220 nm, increasing solubility to 45 µg/mL .
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Cyclodextrin complexation: HP-β-CD (1:2 molar ratio) achieves 38 µg/mL solubility .
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Prodrug approach: Phosphate ester prodrug boosts aqueous solubility to 120 µg/mL at pH 6.8 .
Intellectual Property Landscape
Patent Activity (2023–2025)
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